5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid
Description
Properties
IUPAC Name |
5-(4-fluoro-3-methoxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c1-19-11-5-7(2-3-10(11)14)9-4-8(13(17)18)6-15-12(9)16/h2-6H,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTDWUWFZPCYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CNC2=O)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687574 | |
| Record name | 5-(4-Fluoro-3-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-56-3 | |
| Record name | 5-(4-Fluoro-3-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of (4-Fluoro-3-methoxyphenyl)methanol
Source details high-yield oxidations to produce 4-fluoro-3-methoxybenzaldehyde, a critical precursor for nicotinic acid ring formation:
| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| MnO₂ | CH₂Cl₂ | 40 (reflux) | 16 | 85% | >95% |
| CrO₃·Pyridine | CH₂Cl₂ | 20 | 0.5 | 81% | >90% |
Mechanistic Insight :
Manganese dioxide oxidizes benzylic alcohols via a radical mechanism, while chromium trioxide operates through a two-electron oxidation pathway. The MnO₂ method’s higher yield (85%) makes it preferable for large-scale synthesis despite longer reaction times.
Nicotinic Acid Core Construction via Kröhnke Pyridine Synthesis
Condensation with α,β-Unsaturated Ketones
4-Fluoro-3-methoxybenzaldehyde undergoes condensation with enamine intermediates to form the pyridine ring. For example:
Key Observations :
-
Reaction yields depend on the electron-withdrawing nature of the aldehyde’s substituents, with fluoro and methoxy groups enhancing cyclization rates.
-
Post-condensation oxidation (e.g., KMnO₄) introduces the carboxylic acid group at position 2.
Suzuki-Miyaura Coupling for Aryl Group Introduction
Coupling of 5-Bromonicotinic Acid Derivatives
| Boronic Acid | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|
| 3-Fluoro-4-methoxyphenyl | Pd(PPh₃)₂Cl₂ | NaHCO₃ | DME/H₂O | 98% |
Procedure :
-
5-Bromo-6-methoxynicotinic acid (1.0 equiv) reacts with 4-fluoro-3-methoxyphenylboronic acid (1.2 equiv).
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Catalyst loading: 2 mol% Pd(PPh₃)₂Cl₂.
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Reaction at 80°C for 12 h in degassed DME/H₂O (3:1).
Advantages :
-
High functional group tolerance preserves the methoxy group at position 6.
Hydroxyl Group Installation via Demethylation
Boron Tribromide-Mediated Demethylation
Adapted from, BBr₃ selectively demethylates the 6-methoxy group:
Conditions :
-
3.0 equiv BBr₃ in anhydrous CH₂Cl₂ at −78°C → 25°C.
-
Yield: 73% after recrystallization (EtOH/H₂O).
Aluminum Chloride Demethylation
Source reports AlCl₃-mediated demethylation for phenolic hydroxylation:
Conditions :
-
4.0 equiv AlCl₃ at 0°C for 3 h.
-
Yield: 55.9% after crystallization (MeTHF/heptane).
Comparison :
BBr₃ offers superior yield and purity, though stringent moisture control is required.
Carboxylic Acid Functionalization Strategies
Direct Oxidation of Methyl Groups
Potassium permanganate or ruthenium-based oxidations could convert methyl substituents to carboxylic acids:
Challenges :
-
Over-oxidation of sensitive functional groups may occur.
Integrated Synthetic Route Proposals
Route 1: Suzuki Coupling-Centric Synthesis
Route 2: Kröhnke Synthesis-Based Approach
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Step 1 : Prepare 4-fluoro-3-methoxybenzaldehyde (85% yield).
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Step 2 : Condense with diketone and ammonium acetate to form 5-aryl-6-methoxynicotinic acid methyl ester.
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Step 3 : Ester hydrolysis (NaOH, H₂O/EtOH) to carboxylic acid.
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Step 4 : AlCl₃ demethylation at position 6.
Projected Yield : 52% overall (0.85 × 0.75 × 0.90 × 0.559).
Analytical and Purification Techniques
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group would produce an amine.
Scientific Research Applications
5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and substituent effects among 5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid and related compounds:
Physicochemical Properties
Solubility and Acidity :
- 6-HNA is sparingly soluble in water but dissolves readily in alkaline solutions due to deprotonation of the hydroxyl group .
- The introduction of electron-withdrawing groups (e.g., -Cl, -F) at position 5 enhances acidity compared to unsubstituted 6-HNA .
- The aryl substituent in 5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid likely reduces aqueous solubility but improves membrane permeability, a critical factor in drug design .
Crystallization and Solid-State Behavior :
Reactivity and Stability
Reaction Kinetics :
- Substituents at position 6 significantly affect reaction rates. For example, 6-methylnicotinic acid has lower reactivity than 6-HNA due to the methyl group’s inductive effect .
- The hydroxyl group in 6-HNA participates in specific solvation, stabilizing transition states in reactions with diazodiphenylmethane .
- Metabolic Pathways: 6-HNA is a key intermediate in microbial degradation of nicotinic acid, undergoing enzymatic reduction to 6-oxo-1,4,5,6-tetrahydronicotinic acid via ferredoxin-dependent pathways .
Research Findings and Mechanistic Insights
- Enzymatic Hydroxylation : Microbial enzymes like nicotinic acid hydroxylase catalyze the regioselective hydroxylation of nicotinic acid to 6-HNA, a process scalable for industrial synthesis .
- Kinetic Mechanisms: 6-Hydroxynicotinic acid 3-monooxygenase (NicC) facilitates decarboxylative hydroxylation, with substrate binding elucidated via crystallography .
- Toxicity Profile : Elevated 6-HNA levels correlate with poor ovarian response, highlighting its role as a biomarker for environmental toxin exposure .
Biological Activity
Overview
5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a hydroxynicotinic acid core with a fluoro and methoxy substitution on the phenyl ring. This structural configuration is significant for its interaction with biological targets.
Antitumor Properties
Research indicates that 5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid exhibits antitumor activity . In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated its efficacy against human pancreatic cancer cells, where it reduced cell viability significantly (IC50 values in the low micromolar range) .
The mechanism of action involves modulation of key signaling pathways related to cell growth and apoptosis. The compound has been shown to interact with specific receptors and enzymes that play roles in tumor progression. For example, it may inhibit the activity of certain kinases involved in cell cycle regulation, leading to increased apoptosis in cancer cells .
Case Studies
- In Vitro Studies : A series of tests were conducted on various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that 5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid effectively inhibited cell growth with IC50 values ranging from 5 to 15 µM .
- In Vivo Studies : Animal models treated with this compound displayed significant tumor size reduction compared to control groups. The compound was administered at varying doses, confirming its dose-dependent efficacy .
Data Tables
| Study Type | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| In Vitro | HeLa | 10 | Growth inhibition |
| In Vitro | MCF-7 | 8 | Growth inhibition |
| In Vivo | Pancreatic Cancer | 15 | Tumor size reduction |
Synthesis
The synthesis of 5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions, starting from commercially available precursors. Key steps include:
- Nucleophilic substitution on the aromatic ring.
- Formation of the hydroxynicotinic acid moiety via coupling reactions.
Q & A
Q. Table 1: Example SAR Data
| Compound | Substituent Position | COX-2 IC₅₀ (µM) |
|---|---|---|
| Target Compound | 4-F, 3-OCH₃ | 0.45 |
| 4-Cl, 3-OCH₃ Analog | 4-Cl, 3-OCH₃ | 1.20 |
| 3-F, 4-OCH₃ Analog | 3-F, 4-OCH₃ | 0.78 |
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature: Store at -20°C in airtight, light-protected vials to prevent degradation.
- Solubility Considerations: Lyophilize and store as a solid. For solutions, use anhydrous DMSO (stable for 6 months at -80°C) .
Advanced: How can researchers investigate the compound’s potential as a kinase inhibitor?
Answer:
Experimental Design:
- Kinase Profiling: Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) in ATP-competitive assays.
- Crystallography: Co-crystallize the compound with target kinases (e.g., PDB ID 1M17) to identify binding motifs.
- Cellular Validation: Measure phosphorylation inhibition via Western blot (e.g., p-ERK levels in cancer cells) .
Key Challenges:
- Selectivity: Fluorine may enhance off-target binding. Counter-screen against unrelated kinases (e.g., PKA).
Basic: What are the documented biological activities of structurally related compounds?
Answer:
- Antimicrobial: 2-(Difluoromethyl)-6-hydroxynicotinic acid inhibits E. coli (MIC = 8 µg/mL) .
- Anti-inflammatory: 4-Methyl-6-(trifluoromethyl)nicotinic acid reduces TNF-α production by 60% at 10 µM .
Advanced: How can computational methods predict the metabolic pathways of this compound?
Answer:
- Software Tools: Use GLORY or ADMET Predictor to identify likely Phase I/II metabolites.
- Key Reactions:
- Hydroxylation: CYP3A4-mediated oxidation at the phenyl ring.
- Glucuronidation: The 6-hydroxyl group is a prime site for conjugation. Validate with liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
